N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C20H20F3N3O3 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14567599 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
DNA Interaction and Cellular Staining
One of the foundational applications of piperazine derivatives like Hoechst 33258 is in the binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has been extensively utilized in fluorescent DNA staining, allowing for detailed cellular and chromosomal analyses in plant and animal cells. Such compounds also find utility as radioprotectors and topoisomerase inhibitors, indicating their potential in drug development and therapeutic interventions (Issar & Kakkar, 2013).
Antimicrobial and Anticancer Activities
Piperazine derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial and anticancer effects. The structural diversity of these compounds allows for the development of a wide range of pharmacologically active agents. For instance, triazine analogs, which share structural similarities with piperazine derivatives, have shown potent pharmacological activity against various pathogens and cancer cells. This highlights the potential of piperazine-based compounds in the development of new therapeutic agents (Verma, Sinha, & Bansal, 2019).
Development of New Therapeutics
The research and development of Macozinone, a piperazine-benzothiazinone derivative for tuberculosis treatment, exemplify the therapeutic potential of piperazine derivatives. Macozinone targets specific enzymes in the Mycobacterium tuberculosis pathogen, offering hope for more efficient TB drug regimens. This underscores the role of piperazine compounds in addressing global health challenges through novel drug development (Makarov & Mikušová, 2020).
Environmental Applications
Recent advancements in nanofiltration (NF) membrane technology have leveraged the structural properties of piperazine-based compounds to achieve significant improvements in water treatment processes. Piperazine-based NF membranes, characterized by a crumpled polyamide layer, exhibit enhanced water permeance, selectivity, and antifouling performance, making them suitable for a variety of environmental applications, including water softening, purification, and desalination (Shao et al., 2022).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)14-2-1-3-16(12-14)25-6-8-26(9-7-25)19(27)24-15-4-5-17-18(13-15)29-11-10-28-17/h1-5,12-13H,6-11H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXDCOJHMLPJOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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